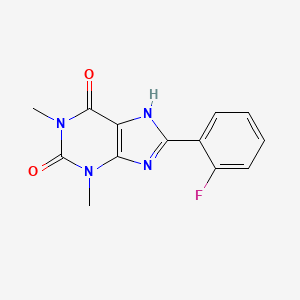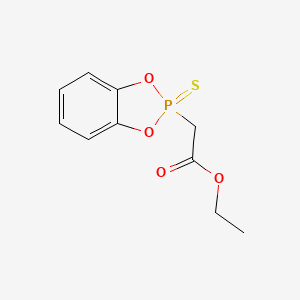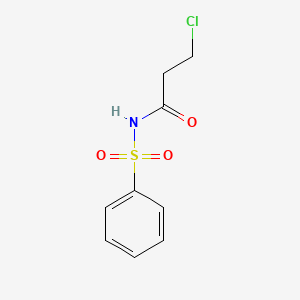
3-(Hydroxymethyl)tetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)tetradecanoic acid is a fatty acid derivative with the molecular formula C15H30O3. It is a hydroxylated form of tetradecanoic acid, also known as myristic acid. This compound features a hydroxymethyl group (-CH2OH) attached to the third carbon of the tetradecanoic acid chain. It is a significant intermediate in various biochemical processes and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)tetradecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of tetradecanoic acid. This process typically uses oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions to introduce the hydroxyl group at the desired position.
Another method involves the esterification of tetradecanoic acid followed by selective reduction. For instance, tetradecanoic acid can be esterified with methanol to form methyl tetradecanoate, which is then subjected to reduction using lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce this compound efficiently. These microorganisms are designed to express specific enzymes that catalyze the hydroxylation of tetradecanoic acid, resulting in high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)tetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid.
Reduction: The carboxyl group can be reduced to an aldehyde or an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)tetradecanoic acid.
Reduction: Formation of 3-(Hydroxymethyl)tetradecanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)tetradecanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying fatty acid metabolism and enzyme-catalyzed reactions.
Medicine: Research on its derivatives has shown potential in developing new pharmaceuticals, particularly in targeting metabolic disorders.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)tetradecanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid hydroxylase. These enzymes catalyze the conversion of the compound into various metabolites that participate in energy production, signaling pathways, and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecanoic acid (Myristic acid): Lacks the hydroxymethyl group, making it less reactive in certain biochemical processes.
3-Hydroxytetradecanoic acid: Similar structure but without the hydroxymethyl group, affecting its solubility and reactivity.
2-Hydroxytetradecanoic acid: Hydroxyl group is positioned differently, leading to distinct chemical and biological properties.
Uniqueness
3-(Hydroxymethyl)tetradecanoic acid is unique due to the presence of both a hydroxyl and a hydroxymethyl group, which enhances its reactivity and solubility. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to its analogs.
Eigenschaften
CAS-Nummer |
89670-59-7 |
|---|---|
Molekularformel |
C15H30O3 |
Molekulargewicht |
258.40 g/mol |
IUPAC-Name |
3-(hydroxymethyl)tetradecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-14(13-16)12-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) |
InChI-Schlüssel |
LCXSMKJMMFMGPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)


propanedioate](/img/structure/B14404024.png)

![N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide](/img/structure/B14404035.png)

![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)

![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)


